(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate
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Overview
Description
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate typically involves multi-step organic reactions. The starting materials often include 4-amino-1,3,5-triazine, aniline, and 4-methylpiperidine. The synthesis process may involve:
Nucleophilic substitution: reactions where the amino group of 4-amino-1,3,5-triazine reacts with aniline to form the 6-anilino derivative.
Carbodithioate formation: where the 6-anilino-1,3,5-triazine derivative reacts with 4-methylpiperidine-1-carbodithioate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperature, pH, and solvent systems to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives such as:
- (4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl) 4-methylpiperidine-1-carbodithioate .
- Ethyl acetoacetate .
Uniqueness
What sets (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H22N6S2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C17H22N6S2/c1-12-7-9-23(10-8-12)17(24)25-11-14-20-15(18)22-16(21-14)19-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H3,18,19,20,21,22) |
InChI Key |
SLDKFIKHZZAAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3)N |
Origin of Product |
United States |
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